Coronaric acid

Enzymology Drug Metabolism Inflammation

Select coronaric acid for its specific 9,10-epoxide stereochemistry critical to CYP2C9-mediated synthesis, sEH-dependent bioactivation, and distinct toxicities in cardiac and pulmonary models. Its equipotent anti-inflammatory activity (IC50 ≈ 4.2 nM) and 100-fold greater abundance versus EETs make it indispensable for accurate epoxy-lipid milieu interpretation. Distinct from vernolic acid (12,13-epoxide) in diol metabolite profiles and precursor specificity.

Molecular Formula C18H32O3
Molecular Weight 296.4 g/mol
CAS No. 16833-56-0
Cat. No. B093171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoronaric acid
CAS16833-56-0
Molecular FormulaC18H32O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCC1C(O1)CCCCCCCC(=O)O
InChIInChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7-/t16-,17+/m0/s1
InChIKeyFBUKMFOXMZRGRB-SQGUUQMOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coronaric Acid (CAS 16833-56-0): A Key Linoleic Acid Epoxide for Inflammation and Toxicity Research


Coronaric acid (CAS 16833-56-0), also known as leukotoxin or 9(10)-EpOME, is a mono-unsaturated epoxide derived from linoleic acid. It is a mixture of optical isomers and is endogenously produced in mammals by cytochrome P450 epoxygenases, particularly CYP2C9, and during the oxidative burst of neutrophils [1][2]. Its biological significance stems from its conversion by soluble epoxide hydrolase (sEH) into leukotoxin diols, which are considered the primary toxic mediators in conditions like acute respiratory distress syndrome (ARDS) [3].

Why Coronaric Acid (9(10)-EpOME) Cannot Be Substituted with Isoleukotoxin (12(13)-EpOME) in Disease Models


Coronaric acid (9(10)-EpOME) and its regioisomer, isoleukotoxin (12(13)-EpOME, also known as vernolic acid), are not interchangeable due to their distinct pathways of metabolism and biological activities. While both are monoepoxides of linoleic acid and are formed by similar CYP enzymes, they are converted by soluble epoxide hydrolase (sEH) into different diol metabolites with unique cytotoxic profiles [1]. The pathological effects of these compounds are directly linked to their specific diols, making the selection of the correct parent epoxide critical for accurately modeling disease states such as ARDS, where coronaric acid-derived leukotoxin diol has been specifically implicated [2].

Quantitative Differentiation Guide for Coronaric Acid: Evidence for Scientific Selection


Enzymatic Formation: CYP2C9-Dependent Epoxidation of Linoleic Acid to Coronaric Acid

Coronaric acid (9,10-EpOME) is formed as a specific product of linoleic acid epoxidation by the cytochrome P450 enzyme CYP2C9. This provides a quantifiable, class-level distinction from its regioisomer isoleukotoxin (12,13-EpOME), which is formed from the same precursor but involves epoxidation at a different double bond [1].

Enzymology Drug Metabolism Inflammation

In Vivo Pathological Model: Quantified Coronaric Acid Levels in ARDS Patients

Coronaric acid (leukotoxin) is directly and quantitatively linked to the pathophysiology of human Acute Respiratory Distress Syndrome (ARDS). A pivotal study found significant amounts of leukotoxin, measured at 38.5 +/- 21.9 nmol per lung lavage, in patients with ARDS, a level not observed in healthy controls [1]. This specific quantification establishes its presence and potential pathogenic role in a major human disease.

Pulmonology Critical Care Biomarkers

Toxicity Mechanism: Class-Defining Cytotoxicity via Epoxide Hydrolase-Dependent Diol Formation

A key differentiator for Coronaric acid is that its toxicity is not inherent but is instead dependent on its metabolism to a diol by soluble epoxide hydrolase (sEH). This is a class-level property shared with its isomer isoleukotoxin but defines their unique mechanism of action compared to other cytotoxic lipids. Research demonstrates that these epoxides are toxic only in cells containing epoxide hydrolase, suggesting the diol metabolites are the true mediators of pathology [1].

Toxicology Cell Biology Enzymology

Validated Application Scenarios for Coronaric Acid Based on Quantitative Evidence


Modeling Acute Respiratory Distress Syndrome (ARDS) Pathophysiology

Coronaric acid (leukotoxin) is the compound of choice for in vitro and in vivo models of ARDS. This is validated by its direct quantification in human patient lung lavages at elevated levels (38.5 +/- 21.9 nmol/lung lavage) and its ability to induce acute edematous lung injury in rats at a dose of 100 µmol/kg [1]. Using this specific epoxide ensures model relevance to the documented human pathology.

Investigating CYP2C9-Dependent Lipid Metabolism and Inflammation

For studies focused on the role of the cytochrome P450 enzyme CYP2C9 in generating inflammatory mediators, coronaric acid is the relevant metabolite. Its formation is quantitatively linked to CYP2C9 activity, which has been shown to be the primary epoxygenase for linoleic acid in human liver microsomes with a defined Km of 170 µM and Vmax of 58 pmol/mg/min [2].

Studying sEH-Mediated Prodrug-Like Toxicity Mechanisms

Coronaric acid serves as an essential tool compound for investigating the concept of 'prodrug-like' toxicity, where a parent molecule's harmful effects are mediated by its downstream metabolites. Its requirement for conversion by soluble epoxide hydrolase (sEH) to exert cytotoxicity makes it a specific probe for studying the role of this enzyme in cellular and organ damage [3].

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